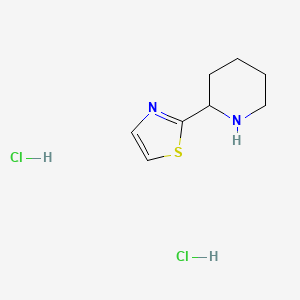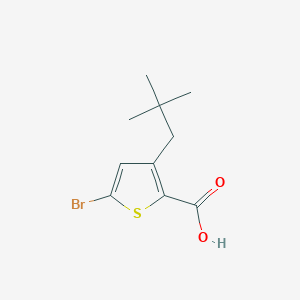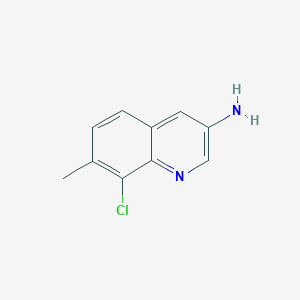
8-Chloro-7-methylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-7-methylquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 7th position on the quinoline ring makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methylquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde.
Vilsmeier-Haack Reaction: This involves the reaction of 2-chloroquinoline-3-carbaldehyde with a Vilsmeier reagent (DMF and POCl3) to form the desired intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Chloro-7-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline compounds .
科学的研究の応用
8-Chloro-7-methylquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-7-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
類似化合物との比較
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Aminoquinoline
- 2-Styryl-4-aminoquinoline
Uniqueness
8-Chloro-7-methylquinolin-3-amine is unique due to the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for various applications compared to other quinoline derivatives .
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
8-chloro-7-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3 |
InChIキー |
IAKMZWMUYRXBCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC=C(C=C2C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


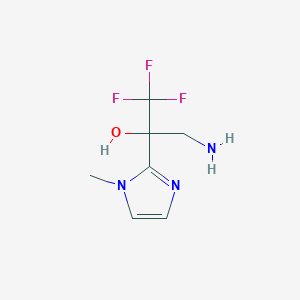
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)
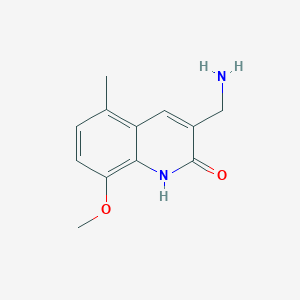
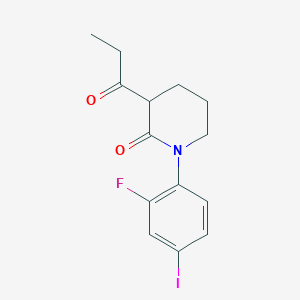


![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)

